(R)-(5-Oxopyrrolidin-2-yl)methyl 4-methylbenzenesulfonate (R)-(5-Oxopyrrolidin-2-yl)methyl 4-methylbenzenesulfonate
Brand Name: Vulcanchem
CAS No.: 128899-31-0
VCID: VC21289326
InChI: InChI=1S/C12H15NO4S/c1-9-2-5-11(6-3-9)18(15,16)17-8-10-4-7-12(14)13-10/h2-3,5-6,10H,4,7-8H2,1H3,(H,13,14)/t10-/m1/s1
SMILES: CC1=CC=C(C=C1)S(=O)(=O)OCC2CCC(=O)N2
Molecular Formula: C12H15NO4S
Molecular Weight: 269.32 g/mol

(R)-(5-Oxopyrrolidin-2-yl)methyl 4-methylbenzenesulfonate

CAS No.: 128899-31-0

Cat. No.: VC21289326

Molecular Formula: C12H15NO4S

Molecular Weight: 269.32 g/mol

* For research use only. Not for human or veterinary use.

(R)-(5-Oxopyrrolidin-2-yl)methyl 4-methylbenzenesulfonate - 128899-31-0

Specification

CAS No. 128899-31-0
Molecular Formula C12H15NO4S
Molecular Weight 269.32 g/mol
IUPAC Name [(2R)-5-oxopyrrolidin-2-yl]methyl 4-methylbenzenesulfonate
Standard InChI InChI=1S/C12H15NO4S/c1-9-2-5-11(6-3-9)18(15,16)17-8-10-4-7-12(14)13-10/h2-3,5-6,10H,4,7-8H2,1H3,(H,13,14)/t10-/m1/s1
Standard InChI Key AMZNHHZJURKRFX-SNVBAGLBSA-N
Isomeric SMILES CC1=CC=C(C=C1)S(=O)(=O)OC[C@H]2CCC(=O)N2
SMILES CC1=CC=C(C=C1)S(=O)(=O)OCC2CCC(=O)N2
Canonical SMILES CC1=CC=C(C=C1)S(=O)(=O)OCC2CCC(=O)N2

Introduction

Chemical Identity and Structural Characterization

(R)-(5-Oxopyrrolidin-2-yl)methyl 4-methylbenzenesulfonate is a chiral tosylate derivative with the R-configuration at the pyrrolidinone ring. The compound features a 2-pyrrolidinone core with a tosylated hydroxymethyl substituent at the C-2 position. Its structure contains a five-membered lactam ring connected to a tosyl group via a methylene bridge, creating a molecule with significant synthetic utility due to its stereochemical purity and functional group arrangement.

The compound is identified by the CAS registry number 128899-31-0 and possesses the molecular formula C12H15NO4S. Its IUPAC name is [(2R)-5-oxopyrrolidin-2-yl]methyl 4-methylbenzenesulfonate, though it is commonly referenced in chemical literature by its simplified name as shown in the title. The chiral center at the C-2 position of the pyrrolidinone ring provides the molecule with its specific three-dimensional orientation, which is crucial for its applications in asymmetric synthesis.

Stereochemical Features

The stereochemistry of (R)-(5-Oxopyrrolidin-2-yl)methyl 4-methylbenzenesulfonate is defined by the absolute configuration at the C-2 carbon atom of the pyrrolidinone ring. This R-configuration is specifically denoted in its nomenclature and is a defining characteristic that distinguishes it from its enantiomer, the S-isomer. The stereochemical purity of this compound is typically maintained at greater than 97%, making it valuable for applications where stereoselectivity is crucial .

Physical and Chemical Properties

The physical and chemical characteristics of (R)-(5-Oxopyrrolidin-2-yl)methyl 4-methylbenzenesulfonate are summarized in the following table, providing essential information for researchers working with this compound.

PropertyValueReference
Molecular FormulaC12H15NO4S
Molecular Weight269.32 g/mol
Physical AppearanceWhite powder
Standard InChIInChI=1S/C12H15NO4S/c1-9-2-5-11(6-3-9)18(15,16)17-8-10-4-7-12(14)13-10/h2-3,5-6,10H,4,7-8H2,1H3,(H,13,14)/t10-/m1/s1
Standard InChIKeyAMZNHHZJURKRFX-SNVBAGLBSA-N
SMILES NotationCC1=CC=C(C=C1)S(=O)(=O)OC[C@H]2CCC(=O)N2
Purity Standard≥97%
Storage Conditions2-8°C, sealed in dry conditions

The compound is characterized by its stability under standard laboratory conditions when properly stored. Due to its tosylate group, it exhibits reactivity typical of sulfonates, making it an excellent leaving group for nucleophilic substitution reactions. This property is instrumental in its utility as a valuable synthetic intermediate in organic chemistry and pharmaceutical research.

Synthesis Methodologies

The synthesis of (R)-(5-Oxopyrrolidin-2-yl)methyl 4-methylbenzenesulfonate typically involves multiple steps starting from appropriate chiral precursors to ensure the correct stereochemistry is maintained in the final product.

General Synthetic Approach

The compound is synthesized through methods involving the protection and activation of the pyrrolidinone ring. A common synthetic pathway begins with enantiomerically pure starting materials such as L-pyroglutamic acid derivatives. The process generally involves:

  • Reduction of the carboxylic acid group to form the corresponding hydroxymethyl derivative

  • Tosylation of the primary alcohol using tosyl chloride under basic conditions

  • Purification to isolate the target compound with high stereochemical purity

This synthetic route preserves the stereochemical integrity at the chiral center, resulting in an optically active product with the desired R-configuration.

Alternative Synthetic Methods

Alternative synthetic approaches may utilize different reagents such as tetrabutylammonium hydrogen sulfate as a phase-transfer catalyst during the tosylation step . In some cases, the synthesis might start from ethyl L-pyroglutamate or methyl L-pyroglutamate, which are converted to the corresponding alcohols before tosylation . These methods provide flexibility in the synthetic strategy, allowing researchers to choose the most appropriate route based on available starting materials and desired reaction conditions.

Applications in Organic Synthesis

(R)-(5-Oxopyrrolidin-2-yl)methyl 4-methylbenzenesulfonate serves as a valuable chiral building block in organic synthesis, particularly in the preparation of complex molecules with defined stereochemistry.

Role as a Synthetic Intermediate

Analytical Considerations and Characterization

The characterization and quality control of (R)-(5-Oxopyrrolidin-2-yl)methyl 4-methylbenzenesulfonate are critical aspects of its utilization in research and industrial applications.

Spectroscopic Identification

The compound can be characterized using various spectroscopic techniques, including:

  • Nuclear Magnetic Resonance (NMR) spectroscopy: Provides structural confirmation and assessment of stereochemical purity

  • Infrared (IR) spectroscopy: Identifies key functional groups, including the lactam carbonyl and sulfonate moieties

  • Mass spectrometry: Confirms the molecular weight and provides fragmentation patterns characteristic of the structure

Chirality Assessment

The optical purity of (R)-(5-Oxopyrrolidin-2-yl)methyl 4-methylbenzenesulfonate is typically assessed through optical rotation measurements and chiral chromatography techniques. The specific rotation value serves as an important parameter for quality control and confirmation of stereochemical integrity. The enantiomeric excess (ee) is generally maintained at greater than 97% for commercial samples, ensuring high stereochemical purity for applications in asymmetric synthesis .

Industrial Applications and Market Considerations

(R)-(5-Oxopyrrolidin-2-yl)methyl 4-methylbenzenesulfonate has found applications beyond research laboratories, extending into various industrial sectors.

Pharmaceutical Industry

In the pharmaceutical industry, this compound serves as a building block for the synthesis of active pharmaceutical ingredients (APIs) that require specific stereochemistry for optimal therapeutic effect . The ability to introduce diverse functional groups at the tosylate position makes it particularly valuable in medicinal chemistry programs focusing on structure-activity relationship studies and lead optimization processes.

Other Industrial Applications

Beyond pharmaceuticals, (R)-(5-Oxopyrrolidin-2-yl)methyl 4-methylbenzenesulfonate finds applications in skincare formulations and other specialized chemical products . The compound's stability and well-defined structure make it suitable for applications where precise chemical composition and stereochemical purity are essential for product performance and consistency.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator